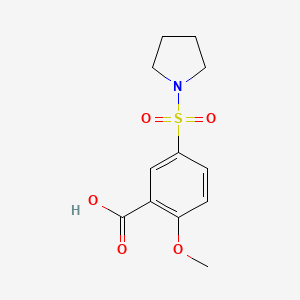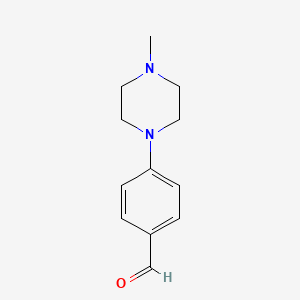
2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid
Descripción general
Descripción
The compound "2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid" is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar functional groups and structural motifs. For instance, the structural characterisation of metal complexes containing sulfonamide groups and pyridine moieties is discussed, which may share some chemical properties with the compound . Additionally, the synthesis and structural analysis of compounds with methoxy groups and pyridine rings are also explored . These studies provide insights into the behavior of similar molecular structures.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting from basic precursors to more complex structures. For example, the synthesis of a labeled version of sulpiride, which contains a pyrrolidine ring and a methoxy group, is achieved through a five-step synthesis from barium carbonate 14C . Similarly, the preparation of 14C-labeled 2-methoxy-4-(methylthio) benzoic acid, which shares the methoxy and benzoic acid groups with the compound of interest, is described . These syntheses involve careful selection of reagents and conditions to ensure the introduction of specific isotopic labels.
Molecular Structure Analysis
The molecular structures of compounds with similar features are determined using techniques such as single-crystal X-ray diffraction and FT-IR spectroscopy . Theoretical calculations, including Hartree-Fock (HF) and Density Functional Theory (DFT), are employed to predict vibrational frequencies and molecular electrostatic potential (MEP) maps . These studies help in understanding the three-dimensional arrangement of atoms and the electronic properties of the molecules.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of "2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid". However, the reactivity of similar compounds can be inferred. For instance, the metal complexes containing sulfonamide ligands suggest potential coordination chemistry and reactivity with metal ions . The presence of methoxy and benzoic acid groups in other compounds indicates possible sites for nucleophilic attack and the formation of esters or amides .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with similar structures are characterized by various analytical techniques. The solvated crystal structure and molecular conformation of a related compound, 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, are studied using X-ray analysis and molecular orbital methods . The conformational analysis and hydrogen bonding patterns provide insights into the stability and solubility of such compounds. Additionally, the nootropic agents discussed in one of the papers have their crystal structures and molecular conformations determined, which are crucial for understanding their biological activity .
Aplicaciones Científicas De Investigación
Pharmacological Applications
- Antimicrobial and Antitubercular Activity : Research on thiazolopyrimidine-based sulfonamides synthesized from 2-methoxy benzoic acid has shown promising results in fighting microbial infections. These compounds exhibited in vitro antimicrobial activity against bacterial and fungal strains, as well as antitubercular activity against H37Rv, indicating their potential in developing new antimicrobial agents (Patel, Purohit, & Rajani, 2014).
Chemical Synthesis and Characterization
Synthesis of Pyrrolidinyl and Pyrrolizidines : A study reported the synthesis of 5-methoxylated 3-pyrrolin-2-ones through the rearrangement of chlorinated pyrrolidin-2-ones. This process is significant for the preparation of compounds useful in agrochemicals or medicinal chemistry, showcasing the versatility of using methoxy benzoic acid derivatives in synthesizing novel organic compounds (Ghelfi et al., 2003).
Crystal Structure Analysis : The hydrogen-bonded co-crystal structure of benzoic acid and zwitterionic l-proline highlights the application of non-centrosymmetric co-crystallization techniques. This research, involving compounds structurally related to 2-methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid, provides insights into molecular arrangements and interactions, essential for material science and drug design (Chesna et al., 2017).
Organic Chemistry Research
- Electrosynthesis of Polymers : A study on the electrosynthesis of poly(2-methoxyaniline-5-sulfonic acid) demonstrated how controlling the solution pH during polymerization could significantly improve monomer conversion and molecular weight. This research provides valuable insights into the synthesis of water-soluble polymers with potential applications in electronics and material science (Zhou, Innis, Wallace, Shimizu, & Maeda, 2000).
Propiedades
IUPAC Name |
2-methoxy-5-pyrrolidin-1-ylsulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c1-18-11-5-4-9(8-10(11)12(14)15)19(16,17)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZGXILDEBYINK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353229 | |
| Record name | 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642133 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid | |
CAS RN |
89704-51-8 | |
| Record name | 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3-Chloro-4-methyl-phenylamino)-methyl]-4-ethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1299032.png)
![3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B1299033.png)
![4-Allyl-5-(2-bromo-phenyl)-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B1299034.png)
![4-[(3-Fluorophenyl)methoxy]benzaldehyde](/img/structure/B1299039.png)









